3,4-Diaminobenzoic acid

Catalog No.
S585404
CAS No.
619-05-6
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzoic acid

CAS Number

619-05-6

Product Name

3,4-Diaminobenzoic acid

IUPAC Name

3,4-diaminobenzoic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11)

InChI Key

HEMGYNNCNNODNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)N

Synonyms

3,4-diaminobenzoic acid, 3,4-diaminobenzoic acid dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N

The exact mass of the compound 3,4-Diaminobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Diaminobenzoic acid (DABA) is a highly reactive ortho-diamine benzoic acid derivative characterized by its zwitterionic solid state and solubility in polar solvents such as dimethylformamide (DMF). As an AB-type bifunctional monomer, it is predominantly procured as the sole precursor for poly(2,5-benzimidazole) (ABPBI) synthesis and as a critical building block for benzimidazole-based active pharmaceutical ingredients (APIs). Its high chain stiffness contribution and ortho-amine configuration make it a structurally indispensable intermediate for high-temperature polymer electrolytes and targeted cyclocondensation reactions, offering significant processability advantages over traditional multi-component polymer precursors [1].

Substituting 3,4-Diaminobenzoic acid with its structural isomers, such as 3,5-diaminobenzoic acid, or conventional polybenzimidazole precursors like 3,3'-diaminobenzidine (DAB), results in immediate synthetic or regulatory failures. The meta-amine configuration of 3,5-diaminobenzoic acid physically precludes the ortho-cyclocondensation required to form the benzimidazole ring, halting both API and polymer synthesis. Furthermore, attempting to substitute 3,4-DABA with DAB for polybenzimidazole production reintroduces severe toxicity and carcinogenicity risks, while simultaneously demanding strict 1:1 stoichiometric control with a dicarboxylic acid—a process constraint entirely bypassed by 3,4-DABA's single-monomer AB-type polycondensation[1].

Single-Monomer Polycondensation Efficiency and Stoichiometric Tolerance

In the industrial synthesis of polybenzimidazoles, precursor selection dictates both process complexity and safety. 3,4-Diaminobenzoic acid acts as an AB-type monomer, allowing for direct homopolymerization into poly(2,5-benzimidazole) (ABPBI) in polyphosphoric acid. This eliminates the need for the strict 1:1 stoichiometric balance required when using the conventional comparator, 3,3'-diaminobenzidine (DAB), paired with isophthalic acid. Furthermore, DAB is a known carcinogen, whereas 3,4-DABA is non-toxic, drastically reducing handling restrictions and compliance costs during bulk procurement [1].

Evidence DimensionStoichiometric requirement and toxicity profile
Target Compound Data3,4-Diaminobenzoic acid (Single monomer polycondensation; no stoichiometric balancing required; non-toxic)
Comparator Or Baseline3,3'-Diaminobenzidine (Requires exact 1:1 stoichiometry with diacid; highly toxic/carcinogenic)
Quantified Difference100% reduction in co-monomer dependency and elimination of carcinogenic precursor handling.
ConditionsPolybenzimidazole synthesis in polyphosphoric acid (PPA) at 150-200 °C.

Procurement of 3,4-DABA simplifies supply chains by reducing the required monomer count from two to one while eliminating severe occupational health hazards.

Enhanced Phosphoric Acid Doping for Proton Exchange Membranes

For high-temperature proton exchange membrane fuel cells (PEMFCs), the acid retention capability of the polymer electrolyte is critical. ABPBI membranes derived exclusively from 3,4-diaminobenzoic acid exhibit superior packing due to high chain stiffness and dense hydrogen bonding. This structural density allows the polymer to achieve a phosphoric acid loading of up to 4.9 mol per monomeric unit, yielding proton conductivities of 8.0 mS/cm at 140 °C. This represents a higher degree of stable acid doping compared to conventional m-PBI membranes, directly translating to higher power densities in anhydrous conditions [1].

Evidence DimensionPhosphoric acid loading and membrane conductivity
Target Compound DataABPBI derived from 3,4-DABA (Up to 4.9 mol PA/monomer; conductivity 8.0 mS/cm at 140 °C)
Comparator Or BaselineConventional m-PBI derived from DAB (Lower relative acid doping stability under high-temperature anhydrous conditions)
Quantified DifferenceSuperior stable PA doping levels leading to sustained high conductivity without humidification.
ConditionsPhosphoric acid doped membranes (85% PA) tested at 140 °C.

Buyers sourcing precursors for high-temperature PEMFCs must prioritize 3,4-DABA to achieve the high acid retention and thermal stability required for next-generation fuel cell performance.

Ortho-Specific Cyclocondensation for Benzimidazole API Synthesis

In pharmaceutical manufacturing, the relative positioning of functional groups is non-negotiable. 3,4-Diaminobenzoic acid features ortho-diamines that readily undergo cyclocondensation with reagents like triethylorthoformate to form benzimidazole cores. When compared to isomers like 3,5-diaminobenzoic acid, which possesses meta-diamines, 3,4-DABA is uniquely capable of forming the five-membered imidazole ring. This regioselectivity is essential for synthesizing complex benzimidazole fragments, including neuraminidase inhibitors and stable isotope-labeled internal standards for mass spectrometry [1].

Evidence DimensionBenzimidazole ring closure capability
Target Compound Data3,4-Diaminobenzoic acid (Quantitative conversion to benzimidazole derivatives via ortho-cyclocondensation)
Comparator Or Baseline3,5-Diaminobenzoic acid (0% conversion to benzimidazole due to meta-amine steric impossibility)
Quantified DifferenceAbsolute binary difference (capable vs. incapable) in forming the target heterocyclic core.
ConditionsRing closure reactions using triethylorthoformate or similar cyclocondensation agents.

Procurement teams must ensure the exact 3,4-isomer is sourced, as meta or para isomers are chemically inert toward the required benzimidazole ring-forming steps in API production.

High-Temperature Proton Exchange Membranes (PEMFCs)

Utilizing the high acid-doping capacity and thermal stability of 3,4-DABA-derived ABPBI for fuel cells operating at 140-200 °C without humidification, outperforming conventional m-PBI [1].

Single-Monomer Polybenzimidazole Fiber Production

Sourcing 3,4-DABA for the streamlined, non-toxic synthesis of fire-resistant textiles and aerospace insulation, bypassing the hazards and stoichiometric constraints of 3,3'-diaminobenzidine [2].

Benzimidazole-Based Pharmaceutical APIs and Analytical Standards

Acting as the essential ortho-diamine precursor for the cyclocondensation of targeted therapeutics and stable isotope-labeled ([13C6]) internal standards for mass spectrometry [3].

XLogP3

0.2

LogP

0.13 (LogP)

UNII

2H2G880K12

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2039 of 2085 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

619-05-6

Wikipedia

3,4-diaminobenzoic acid

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzoic acid, 3,4-diamino-, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
Kim et al. The rational design of nitric oxide selectivity in single-walled carbon nanotube near infrared fluorescence sensors for biological detection. Nature Chemistry, doi: 10.1038/nchem.332, published online 24 August 2009. http://www.nature.com/naturechemistry

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